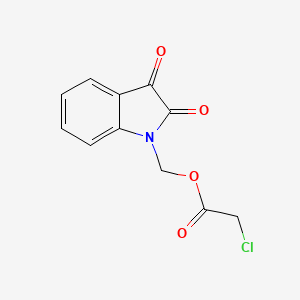

(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate

Descripción general

Descripción

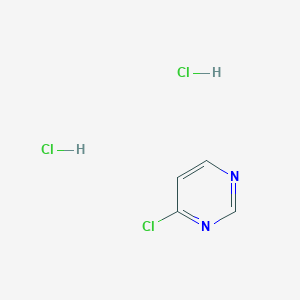

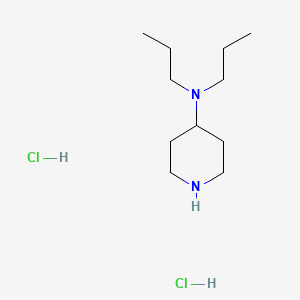

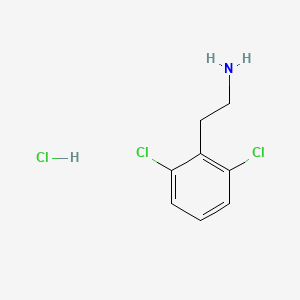

(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate, also known as DIMC, is an organic compound widely used in the laboratory for various purposes. It is a derivative of indole, a five-membered aromatic ring, and is composed of a chloroacetate group and a methyl group. DIMC is a colorless, crystalline solid which is soluble in water and organic solvents. It has a melting point of 65-66°C and a boiling point of 102-103°C.

Aplicaciones Científicas De Investigación

-

Cytotoxic Agents in Medicinal Chemistry

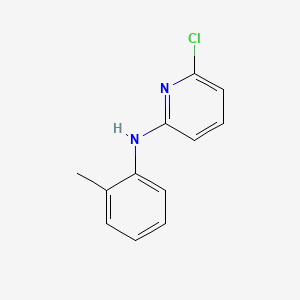

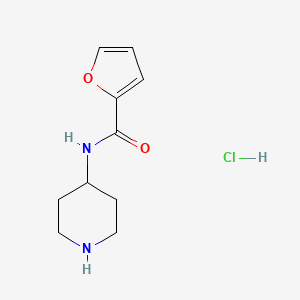

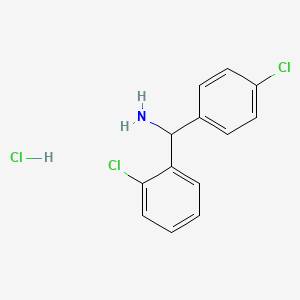

- A study was conducted on the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents . The outcomes indicated that electron-withdrawing substitutions at the para position of the phenyl ring and 5, 7 positions of the isatin ring, and increasing lipophilicity of the compound increased the cytotoxic activity .

- The methods of application involved the synthesis of these compounds from isatin and 5,7-dibromoisatin, followed by evaluation of their cytotoxic activity by XTT assay on the breast cancer cell line MCF-7 .

- The results showed that 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide was the most active compound in the series and demonstrated higher selectivity toward the MCF-7 cell line .

-

Anticancer Activity

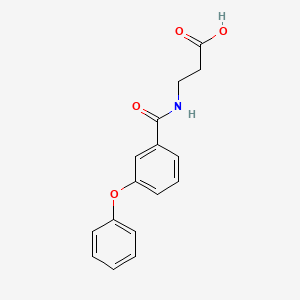

- Another study synthesized a series of 18 derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide and evaluated their cytotoxic activity against MCF7, A549, HeLa, and HEK293 cell lines .

- The methods of application involved the design, synthesis, and characterization of these compounds according to their analytical and spectral data .

- The results showed that 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide was the most active compound against all the tested cell lines .

-

Biosensing and Bioimaging

- Indane-1,3-dione, a compound structurally similar to isatins, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

- The methods of application involve the use of this compound as a scaffold for the development of various biosensors and bioimaging tools .

- The results or outcomes of these applications are diverse and depend on the specific use case .

-

Anticonvulsant, Antibacterial, Antifungal, Antiviral Properties

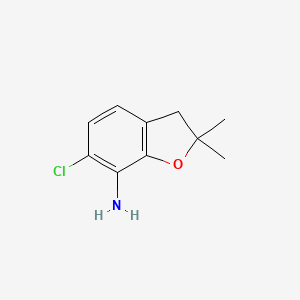

- Isatin, 1H-indoline-2,3-dione, an endogenous compound, is also a synthetically versatile molecule that possesses a diversity of biological activities including anticonvulsant, antibacterial, antifungal, antiviral, anticancer, and cytotoxic properties .

- The methods of application involve the design, synthesis, and characterization of these compounds according to their analytical and spectral data .

- The results showed that compounds bearing ortho substitutions were more effective on MCF7 cell lines than A549 and HeLa cell lines . 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide was the most active compound against all the tested cell lines .

Safety And Hazards

Propiedades

IUPAC Name |

(2,3-dioxoindol-1-yl)methyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c12-5-9(14)17-6-13-8-4-2-1-3-7(8)10(15)11(13)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGHGURZEKGMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2COC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)

![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1453085.png)

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)